NBI-74330

Description

Overview of Chemokines and Chemokine Receptors in Physiological and Pathophysiological Contexts

In physiological settings, chemokines and their receptors are essential for processes such as immune surveillance, lymphocyte recirculation, and organ development. nih.govsinobiological.com They guide immune cells to secondary lymphoid organs for the initiation of adaptive immune responses and facilitate the homeostatic localization of cells in tissues like the bone marrow. biolegend.com

However, dysregulation of the chemokine system is heavily implicated in the pathogenesis of numerous diseases, including chronic inflammation, autoimmune disorders, infectious diseases, and cancer. sinobiological.comfrontiersin.orgfrontiersin.orgoup.com In these pathological states, chemokine gradients can drive the excessive accumulation of immune cells at sites of disease, contributing to tissue damage and exacerbating the condition. frontiersin.orgoup.comimrpress.com

The C-X-C Motif Chemokine Receptor 3 (CXCR3) in Immune Cell Trafficking and Inflammation

The C-X-C motif chemokine receptor 3 (CXCR3) is a prominent chemokine receptor that plays a central role in the generation of cellular inflammation. imrpress.com It is a transmembrane GPCR that selectively binds to a specific set of CXC chemokines. imrpress.comnih.gov

CXCR3 is primarily activated by three endogenous ligands: CXCL9 (also known as Monokine Induced by Gamma-interferon, MIG), CXCL10 (Interferon-gamma inducible protein 10, IP-10), and CXCL11 (Interferon-inducible T-cell alpha chemoattractant, I-TAC). frontiersin.orgimrpress.comnih.govguidetopharmacology.orgnih.govprovidence.orgbiorxiv.org These chemokines are typically induced by interferon-gamma (IFN-γ) and are found at elevated levels in inflamed tissues. oup.comimrpress.comahajournals.orgoncotarget.com While all three ligands bind to CXCR3, studies suggest they may induce distinct intracellular signaling pathways, leading to potentially divergent cellular responses. providence.orgbiorxiv.orgmdpi.com For instance, CXCL11 has been shown to act as a β-arrestin-biased agonist at CXCR3 compared to CXCL9 and CXCL10. providence.orgbiorxiv.org

CXCR3 is predominantly expressed on activated T lymphocytes, particularly T helper 1 (Th1) cells and cytotoxic CD8+ T cells, which are key mediators of cell-mediated immunity. frontiersin.orgfrontiersin.orgimrpress.comnih.govguidetopharmacology.orgnih.govoncotarget.com Its expression is rapidly induced on naive T cells following activation. frontiersin.orgnih.gov Beyond T cells, CXCR3 is also found on other immune cell subsets, including natural killer (NK) cells, natural killer T (NKT) cells, B cells, and dendritic cells. frontiersin.orgimrpress.comnih.govnih.govoncotarget.com Notably, CXCR3 expression has also been detected on various non-immune cells, such as fibroblasts, endothelial cells, epithelial cells, astrocytes, and smooth muscle cells. imrpress.com

The expression of CXCR3 on T cells is tightly linked to their differentiation state, with high expression observed on effector and memory T cells. nih.govjci.org The transcription factor T-bet, which drives Th1 differentiation, directly promotes CXCR3 expression. imrpress.comnih.gov

The CXCR3-CXCL signaling axis plays a critical role in recruiting CXCR3-expressing immune cells to sites of inflammation. frontiersin.orgimrpress.comnih.gov In inflamed tissues, the increased production of CXCL9, CXCL10, and CXCL11 creates a chemotactic gradient that attracts CXCR3+ T cells and other leukocytes. imrpress.comnih.gov This influx of immune cells contributes to the inflammatory response, which is essential for pathogen elimination in the case of infections. imrpress.com

However, in chronic inflammatory conditions and autoimmune diseases, the persistent presence of inflammatory triggers leads to sustained production of CXCR3 ligands and continuous recruitment of CXCR3+ cells, perpetuating the inflammatory cycle. oup.comimrpress.com This contributes to tissue damage and disease progression in conditions such as autoimmune thyroid diseases, multiple sclerosis, and inflammatory bowel disease. frontiersin.orgoup.comimrpress.comnih.govoncotarget.com

The role of CXCR3 in disease pathogenesis is complex and can be context-dependent. For example, while CXCR3-mediated recruitment of effector T cells is crucial for clearing infections and controlling tumors, it also contributes to the inflammatory pathology in autoimmune disorders. sinobiological.comfrontiersin.orgoncotarget.com

Structure

3D Structure

Properties

IUPAC Name |

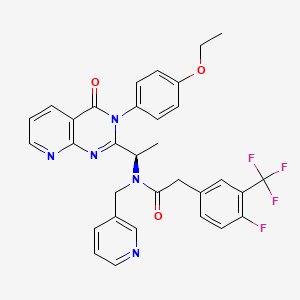

N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRGQUDUVGRCBS-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27F4N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nbi 74330 As a Cxcr3 Antagonist

Mechanism of Action of this compound at CXCR3

This compound has been characterized through various in vitro and in vivo studies to elucidate its inhibitory mechanism at the CXCR3 receptor.

Noncompetitive Antagonism

Research indicates that this compound functions as a noncompetitive antagonist at the human CXCR3 receptor nih.govresearchgate.net. Noncompetitive antagonists bind to a site distinct from the orthosteric binding site where the natural ligands (CXCL9, CXCL10, CXCL11) bind, thereby inducing a conformational change that reduces the receptor's ability to be activated by the agonist, or preventing the agonist from binding effectively researchgate.netqmul.ac.uk. Studies have shown that this compound produces concentration-dependent rightward shifts of the CXCL11 dose-response curve without significantly altering the maximal response, a characteristic consistent with noncompetitive antagonism medchemexpress.com. This suggests that even at high concentrations of the natural ligand, this compound can still inhibit receptor activation.

Inverse Agonism Properties

In addition to its noncompetitive antagonistic properties, this compound has also been shown to act as an inverse agonist at CXCR3 nih.govresearchgate.net. Inverse agonists bind to the receptor and reduce its basal constitutive activity (activity in the absence of a ligand) researchgate.net. This property was demonstrated in studies using a constitutively active mutant of CXCR3 (CXCR3 N3.35A), where this compound acted as a full inverse agonist nih.govresearchgate.net. This suggests that this compound can not only block the effects of agonists but also suppress any signaling that occurs from the receptor in its resting state.

Binding Affinity and Ligand Inhibition Profile of this compound

This compound exhibits high affinity for the CXCR3 receptor and effectively inhibits the binding of its natural ligands.

Inhibition of CXCL10 and CXCL11 Binding to CXCR3

This compound potently inhibits the specific binding of radiolabeled CXCL10 and CXCL11 to CXCR3 receptors nih.govresearchgate.netmedchemexpress.com. Quantitative binding studies have determined the inhibition constants (Ki) for this compound.

Quantitative Binding Characterization

Studies using 125I-labeled CXCL10 and 125I-labeled CXCL11 have shown that this compound inhibits their specific binding to CXCR3 with low nanomolar Ki values nih.govresearchgate.netmedchemexpress.com. Specifically, this compound exhibits a Ki of 1.5 nM for inhibiting 125I-CXCL10 binding and a Ki of 3.2 nM for inhibiting 125I-CXCL11 binding nih.govresearchgate.netmedchemexpress.com. Another study reported a pKi of 8.13 for inhibiting 125I-CXCL10 binding, which corresponds to a Ki of approximately 7.4 nM rndsystems.comtocris.combio-techne.com. This compound has also been shown to be more potent than CXCL9 and CXCL10 at inhibiting 125I-CXCL11 binding to CXCR3-expressing cells medchemexpress.com.

Here is a summary of binding affinity data:

| Ligand | Inhibition Constant (Ki) | Reference |

| 125I-CXCL10 | 1.5 nM | nih.govresearchgate.netmedchemexpress.com |

| 125I-CXCL11 | 3.2 nM | nih.govresearchgate.netmedchemexpress.com |

| 125I-CXCL10 (pKi) | 8.13 (approx. 7.4 nM) | rndsystems.comtocris.combio-techne.com |

Functional Inhibition of CXCR3-Mediated Responses by this compound

Beyond inhibiting ligand binding, this compound effectively blocks downstream signaling and functional responses mediated by CXCR3 activation. These responses include calcium mobilization, GTPγS binding, and cellular chemotaxis.

This compound inhibits calcium mobilization induced by CXCL11 and CXCL10 with an IC50 value of 7 nM for both ligands when used at their EC80 concentrations researchgate.netmedchemexpress.com. It specifically inhibits CXCR3-mediated calcium mobilization medchemexpress.com.

The compound also dose-dependently inhibits CXCL11-induced [35S]GTPγS binding in membranes of cells endogenously expressing CXCR3, with an IC50 value of 5.5 nM researchgate.netmedchemexpress.com. This indicates that this compound interferes with the G protein coupling and activation that typically occurs upon CXCR3 stimulation.

Furthermore, this compound inhibits CXCL11-induced chemotaxis in CXCR3-expressing cells with an IC50 of 3.9 nM researchgate.netmedchemexpress.com. It has also been shown to inhibit the migration of PHA and IL-2 differentiated T cells with an IC50 of 6.6 nM caymanchem.com. Studies in animal models, such as a mouse model of peritonitis, have demonstrated that this compound can reduce peritoneal lymphocyte migration, indicating its ability to inhibit cell migration in vivo ahajournals.orgcaymanchem.com. This compound has also been shown to attenuate the migration of CD4+ T cells and macrophages in a peritonitis model, which was found to be entirely CXCR3 dependent in ex vivo migration studies ahajournals.org.

In the context of glioma cells expressing CXCR3, this compound attenuated the responses of these cells to CXCL9 and CXCL10 oup.comoup.com. It has also been shown to inhibit CXCL11-induced chemotaxis in human T cells and block CXCR3 internalization in murine cells stimulated with CXCR3 ligands researchgate.net.

Here is a summary of functional inhibition data:

| Functional Response | Ligand | IC50 (nM) | Reference |

| Calcium mobilization | CXCL11 | 7 | researchgate.netmedchemexpress.com |

| Calcium mobilization | CXCL10 | 7 | researchgate.netmedchemexpress.com |

| [35S]GTPγS binding | CXCL11 | 5.5 | researchgate.netmedchemexpress.com |

| Chemotaxis | CXCL11 | 3.9 | researchgate.netmedchemexpress.comcaymanchem.com |

| Chemotaxis (T cells) | CXCL11 | 6.6 | caymanchem.com |

Attenuation of Ligand-Induced Calcium Mobilization

One of the key signaling events downstream of chemokine receptor activation is the mobilization of intracellular calcium. This compound has been shown to specifically inhibit CXCR3-mediated calcium mobilization induced by its endogenous ligands, CXCL10 and CXCL11. rndsystems.comtocris.comresearchgate.netnih.govcenmed.commedchemexpress.comarctomsci.comambeed.cn

Studies using RBL cells or CXCR3-expressing CHO cells loaded with a calcium-sensitive dye demonstrated that this compound effectively blocks the increase in intracellular calcium levels triggered by CXCL10 and CXCL11. rndsystems.comtocris.comresearchgate.netcenmed.comarctomsci.com The potency of this compound in inhibiting calcium mobilization was quantified by its half-maximal inhibitory concentration (IC50). For both CXCL11 and CXCL10, used at their EC80 concentrations, this compound exhibited an IC50 value of approximately 7 nM. cenmed.commedchemexpress.comarctomsci.comambeed.cn

The inhibition of calcium mobilization by this compound is a direct indication of its ability to antagonize the functional activation of CXCR3 by its ligands.

Table 1: Inhibition of Ligand-Induced Calcium Mobilization by this compound

| Ligand | Cell Type | IC50 (nM) |

| CXCL11 | RBL cells / CXCR3-CHO cells | ~7 |

| CXCL10 | RBL cells / CXCR3-CHO cells | ~7 |

Modulation of G Protein Activation (GTPγS Binding)

CXCR3 is a G protein-coupled receptor (GPCR), and its activation leads to the exchange of GDP for GTP on the associated G proteins, a process that can be measured by the binding of the non-hydrolyzable GTP analog, [35S]GTPγS. This compound has been demonstrated to dose-dependently inhibit CXCL11-induced [35S]GTPγS binding in membranes of cells endogenously expressing CXCR3, such as H9 cells. researchgate.netnih.govcenmed.commedchemexpress.comarctomsci.com

The inhibition of [35S]GTPγS binding by this compound indicates that the antagonist interferes with the coupling and activation of G proteins downstream of CXCR3 engagement by its ligand. The IC50 value for this compound in inhibiting CXCL11-induced [35S]GTPγS binding in H9 cell membranes was reported to be approximately 5.5 nM. cenmed.commedchemexpress.comarctomsci.com This finding further supports the mechanism of this compound as a functional antagonist of CXCR3 signaling.

Table 2: Inhibition of CXCL11-Induced [35S]GTPγS Binding by this compound

| Cell Type | Ligand | IC50 (nM) |

| H9 cells | CXCL11 | ~5.5 |

Specificity of this compound for CXCR3 over Other Chemokine Receptors (e.g., CXCR4, CCR7)

A critical aspect of characterizing a pharmacological agent is determining its selectivity for its intended target. This compound has been shown to be highly selective for CXCR3. rndsystems.comtocris.comresearchgate.netnih.govnih.govcenmed.com Studies evaluating the effect of this compound on other chemokine receptors, such as CXCR4 and CCR7, have demonstrated a lack of significant activity. rndsystems.comtocris.comresearchgate.netnih.govresearchgate.net

In chemotaxis assays, this compound effectively inhibited cell migration induced by the CXCR3 ligand CXCL11 but showed no significant inhibition of chemotaxis induced by CXCL12 (a ligand for CXCR4) or CCL19 (a ligand for CCR7). rndsystems.comtocris.comresearchgate.netnih.govresearchgate.net Furthermore, this compound did not inhibit radioligand binding to a panel of non-chemokine G protein-coupled receptors, highlighting its specificity for the chemokine receptor family and, more specifically, for CXCR3. researchgate.netnih.gov

This selectivity profile is crucial for an antagonist intended to target CXCR3-mediated processes without affecting signaling pathways mediated by other chemokine receptors.

Table 3: Specificity of this compound Against Other Chemokine Receptors

| Receptor | Ligand | Effect of this compound (at inhibitory concentration for CXCR3) |

| CXCR3 | CXCL11 | Potent Inhibition of Chemotaxis |

| CXCR3 | CXCL10 | Potent Inhibition of Chemotaxis |

| CXCR4 | CXCL12 | No Significant Inhibition of Chemotaxis |

| CCR7 | CCL19 | No Significant Inhibition of Chemotaxis |

Comparative Analysis of this compound Action Across Species

Pharmacological characterization often involves evaluating the activity of a compound across different species to understand its potential translatability. While detailed comparative data across a wide range of species is not extensively provided in the immediate search results, there is evidence suggesting that this compound exhibits activity on both human and rodent CXCR3.

In vitro studies demonstrating the antagonism of human CXCR3 signaling have been discussed in the preceding sections, utilizing human cell lines like H9 cells or recombinant human CXCR3 expressed in CHO or RBL cells. researchgate.netnih.govcenmed.commedchemexpress.comarctomsci.com

Furthermore, in vivo studies have been conducted in mice, where this compound treatment has been shown to affect CXCR3-mediated processes, such as leukocyte migration and atherosclerotic plaque formation. arctomsci.comahajournals.orgoup.com The observation of pharmacological effects in mice suggests that this compound is capable of antagonizing murine CXCR3. One source indicates that this compound (also referred to in comparison with VUF10472) shows a relatively small difference in affinity between human and rodent CXCR3. core.ac.uk Activity has also been noted in studies involving grouper, where this compound inhibited effects related to CXCR3.2. tandfonline.com

These findings suggest that this compound's antagonistic activity on CXCR3 is not limited to a single species, indicating a degree of cross-species reactivity, particularly between human and rodent models, which are commonly used in preclinical research.

Preclinical Investigations of Nbi 74330 in Disease Models

Research in Immunological and Inflammatory Disease Models

Inflammation plays a critical role in the pathogenesis of several diseases. NBI-74330, as a CXCR3 antagonist, has been investigated for its ability to modulate inflammatory responses in relevant animal models. ahajournals.orgahajournals.orgresearchgate.netjst.go.jp

Atherosclerosis Research

Atherosclerosis is a chronic inflammatory disease characterized by the formation of plaques in the arteries. jst.go.jpnih.govmdpi.comoup.comresearchgate.net Immune cell infiltration, particularly of T cells and macrophages, is a key feature of atherosclerotic lesion development and progression. ahajournals.orgresearchgate.netjst.go.jpnih.govmdpi.comoup.comembopress.org

Preclinical studies utilizing mouse models of atherosclerosis have investigated the effect of this compound on the development and growth of atherosclerotic plaques. Treatment with this compound has been shown to significantly inhibit atherosclerotic lesion formation in LDL receptor-deficient mice fed a Western-type diet. ahajournals.orgahajournals.orgnih.gov This reduction in lesion size was observed in both the aortic valve leaflet area and the entire aorta. ahajournals.orgahajournals.orgnih.gov

Here is a summary of the impact on lesion formation:

| Study Model | Treatment | Effect on Atherosclerotic Lesion Formation | Source |

| LDL receptor-deficient mice | This compound | Significantly inhibited | ahajournals.orgahajournals.orgnih.gov |

This compound treatment has demonstrated an influence on T-cell populations in the context of atherosclerosis. Studies have reported that this compound treatment leads to a reduction in activated T cells in lymph nodes draining the aortic arch. ahajournals.orgahajournals.orgnih.gov Concurrently, these lymph nodes showed an enrichment in regulatory T cells (Tregs). ahajournals.orgahajournals.orgnih.gov Within the atherosclerotic plaques themselves, markers for regulatory T cells were enhanced after this compound treatment. ahajournals.orgahajournals.orgnih.gov This suggests that this compound may shift the balance between pro-atherogenic effector T cells and atheroprotective regulatory T cells. ahajournals.orgahajournals.orgembopress.org

Here is a summary of the modulation of T-cell subsets:

| Location | T-cell Subset | Effect of this compound Treatment | Source |

| Lymph nodes (aortic arch) | Activated T cells | Reduced | ahajournals.orgahajournals.orgnih.gov |

| Lymph nodes (aortic arch) | Regulatory T cells | Enriched | ahajournals.orgahajournals.orgnih.gov |

| Atherosclerotic plaques | Regulatory T cells | Markers enhanced | ahajournals.orgahajournals.orgnih.gov |

Neuropathic Pain Research

Neuropathic pain is a chronic pain state often resulting from nerve injury, characterized by hypersensitivity. mdpi.comnih.govmdpi.commdpi.commdpi.com Chemokines and their receptors, including CXCR3, have been implicated in the mechanisms underlying neuropathic pain. researchgate.netmdpi.comnih.govmdpi.commdpi.commdpi.comresearchgate.netuniroma1.itdovepress.com

Preclinical studies have investigated the effect of this compound on pain-related hypersensitivity in animal models of neuropathic pain. Intrathecal administration of this compound has been shown to attenuate both mechanical and thermal hypersensitivity in rats following chronic constriction injury of the sciatic nerve. mdpi.comnih.gov While both this compound and a CXCR2 antagonist showed analgesic activity, this compound was reported to be more effective at reducing mechanical hypersensitivity after repeated administration. mdpi.commdpi.com Studies suggest that this compound's effects in neuropathic pain models may involve influencing the levels of pronociceptive interleukins and chemokines in the spinal cord and dorsal root ganglia. mdpi.comnih.govmdpi.com

Here is a summary of the attenuation of pain-related hypersensitivity:

| Study Model | Treatment | Effect on Pain-Related Hypersensitivity | Source |

| Rat chronic constriction injury (sciatic nerve) | Intrathecal this compound (single/repeated) | Attenuated mechanical/thermal hypersensitivity | mdpi.comnih.gov |

Synergistic Effects with Opioid Analgesics

Research suggests that blocking CXCR3 with this compound could enhance the effectiveness of opioid analgesics, particularly in neuropathic pain models. Studies in chronic constriction injury (CCI) rat models have indicated that pharmacological blockade of CXCR3 by this compound reduces neuropathic pain and improves opioid effectiveness. nih.govmedchemexpress.com This potential synergy is based on the understanding that chemokines can contribute to opioid tolerance and reduced efficacy in chronic pain states. nih.govresearchgate.net

Influence on Chemokine and Cytokine Expression in Spinal Cord and Dorsal Root Ganglia

This compound has been shown to influence the expression of certain chemokines and cytokines in the spinal cord and dorsal root ganglia (DRG), key areas involved in pain processing. In a rat model of CCI-induced neuropathic pain, this compound reduced the levels of CXCL4, CXCL9, and CXCL10 in the spinal cord. caymanchem.comdovepress.com This aligns with the role of this compound as a CXCR3 antagonist, as CXCL9, CXCL10, and CXCL11 are primary ligands for CXCR3 and are often upregulated in inflammatory and neuropathic conditions. dovepress.comdovepress.commedchemexpress.com

Modulation of Glial Cell Activation in the Central Nervous System

Glial cell activation, particularly microglia and astrocytes, is a significant component of neuroinflammation and contributes to the development and maintenance of neuropathic pain. nih.govmdpi.com Preclinical studies with this compound have demonstrated its ability to modulate glial cell activation in the central nervous system (CNS). In a rat model of CCI, this compound reduced spinal cord microglial activation. medchemexpress.comcaymanchem.com Some findings also suggest it might increase astroglial cell activation, though the precise mechanisms and implications of this differential modulation warrant further investigation. medchemexpress.com

Interaction with Central Iron Overload and Hyperalgesia

Studies have explored the link between central iron overload, the CXCL10/CXCR3 pathway, and hyperalgesia in neuropathic pain. Research in a rat model of CCI indicated that spinal abnormal iron accumulation contributes to the regulation of the CXCL10 pathway in the pathogenesis of neuropathic pain. nih.gov Treatment with this compound prevented CCI-induced mechanical allodynia and thermal hyperalgesia, suggesting an interaction with this pathway. nih.gov Exogenous administration of CXCL10 elicited a hypernociceptive state and CXCR3 overexpression, which was reversed by an iron chelator, further supporting the interplay between iron overload, CXCL10/CXCR3 signaling, and pain. nih.gov

Arthritis Research (e.g., Collagen-Induced Arthritis)

This compound has been investigated in models of inflammatory arthritis, such as collagen-induced arthritis (CIA) in mice.

Mitigation of Joint Inflammation

Studies in DBA/1J mice with CIA have shown that this compound treatment can mitigate joint inflammation. larvol.comresearchgate.netnih.gov Compared to vehicle-treated mice, this compound significantly decreased the severity of arthritic scores and improved the histological picture of inflammatory lesions. researchgate.netnih.gov This antiarthritic effect is attributed, at least in part, to its activity as a CXCR3 antagonist, interfering with immune cell migration and inflammatory processes in the joints. researchgate.netresearchgate.net

Effects on T-helper Cell Subsets (Th1, Th17, Th22)

This compound has demonstrated effects on the populations and activity of various T-helper cell subsets implicated in the pathogenesis of arthritis. In the CIA mouse model, this compound treatment led to a decrease in the percentages of CD4+ T cells expressing markers associated with Th1 (IFN-γ, TNF-α, T-bet, STAT4, Notch-3, RANKL), Th17 (IL-21, IL-17A, STAT3, RORγt), and Th22 (IL-22) subsets in splenic CD4+ and CXCR3+ T-cells. researchgate.netnih.gov Furthermore, this compound treatment downregulated the mRNA levels of key markers for these subsets in knee tissues, including IFN-γ, TNF-α, T-bet, RANKL, IL-17A, RORγt, and IL-22. researchgate.netnih.gov Serum levels of IFN-γ, TNF-α, and IL-17A were also significantly lower in this compound-treated mice. researchgate.netnih.gov

Table 1: Effects of this compound on T-helper Cell Subset Markers in CIA Mice

| Marker | T-helper Subset | Effect of this compound Treatment (CIA Mice) | Source |

| IFN-γ | Th1 | Decreased percentage (CD4+, CXCR3+) | researchgate.netnih.gov |

| TNF-α | Th1 | Decreased percentage (CD4+, CXCR3+) | researchgate.netnih.gov |

| T-bet | Th1 | Decreased percentage (CD4+, CXCR3+) | researchgate.netnih.gov |

| STAT4 | Th1 | Decreased percentage (CD4+, CXCR3+) | researchgate.netnih.gov |

| Notch-3 | Th1 | Decreased percentage (CD4+, CXCR3+) | researchgate.netnih.gov |

| RANKL | Th1 | Decreased percentage (CD4+) | researchgate.netnih.gov |

| IL-21 | Th17 | Decreased percentage (CD4+) | researchgate.netnih.gov |

| IL-17A | Th17 | Decreased percentage (CD4+) | researchgate.netnih.gov |

| STAT3 | Th17 | Decreased percentage (CD4+) | researchgate.netnih.gov |

| RORγt | Th17 | Decreased percentage (CD4+) | researchgate.netnih.gov |

| IL-22 | Th22 | Decreased percentage (CD4+) | researchgate.netnih.gov |

Table 2: Effects of this compound on mRNA Levels in Knee Tissues of CIA Mice

| mRNA Level | T-helper Subset Marker | Effect of this compound Treatment (Knee Tissues) | Source |

| IFN-γ | Th1 | Downregulated | researchgate.netnih.gov |

| TNF-α | Th1 | Downregulated | researchgate.netnih.gov |

| T-bet | Th1 | Downregulated | researchgate.netnih.gov |

| RANKL | Th1 | Downregulated | researchgate.netnih.gov |

| IL-17A | Th17 | Downregulated | researchgate.netnih.gov |

| RORγt | Th17 | Downregulated | researchgate.netnih.gov |

| IL-22 | Th22 | Downregulated | researchgate.netnih.gov |

Table 3: Effects of this compound on Serum Cytokine Levels in CIA Mice

| Cytokine | Effect of this compound Treatment (Serum) | Source |

| IFN-γ | Significantly lower | researchgate.netnih.gov |

| TNF-α | Significantly lower | researchgate.netnih.gov |

| IL-17A | Significantly lower | researchgate.netnih.gov |

Peritonitis Models: Reduction of Lymphocyte Migration

In preclinical studies using a thioglycollate-induced peritonitis model in female LDLr-/- mice, this compound demonstrated the capacity to reduce cell migration to a site of inflammation in vivo ahajournals.org. Daily treatment with this compound resulted in a 56% reduction in total leukocyte migration to the peritoneal cavity ahajournals.org. This observed reduction in total cell migration was attributed to a decrease in the number of CD4+ T cells and macrophages migrating to the peritoneal cavity ahajournals.orgnih.gov. Ex vivo migration studies using peritoneal cells isolated from mice treated with this compound showed that these cells were not responsive to CXCL10, a CXCR3 ligand, while still capable of migrating in response to an FMLP stimulus, indicating a selective blockage of CXCR3 by this compound ahajournals.org.

| Cell Type | Migration Reduction (%) in Peritonitis Model (this compound Treatment) |

| Total Leukocytes | 56 |

| CD4+ T Cells | Reduced |

| Macrophages | Reduced |

Pulmonary Fibrosis Research: Indirect Modulation of Macrophage Polarization via CXCL11

Research in pulmonary fibrosis (PF) has highlighted the role of macrophage plasticity in the fibrogenic process, with an accumulation of M2 macrophages correlating with PF progression nih.gov. While this compound's direct effect on macrophage polarization is not explicitly detailed in the provided search results, studies on CXCL11, a CXCR3 ligand, offer insights into a potential indirect modulation pathway. CXCL11 has been identified as an M1-specific chemokine capable of driving M1 macrophage polarization and alleviating PF in a murine model nih.gov. Administration of recombinant CXCL11 effectively improved fibrosis and reduced M2 macrophages in vivo nih.gov. Mechanistic in vitro studies revealed that CXCL11 reprogrammed macrophages from M2 to M1 through the activation of pERK, pAKT, and p65 signaling nih.gov. Given that this compound is a potent antagonist of CXCR3, the receptor for CXCL11 guidetopharmacology.orgmedchemexpress.com, it is plausible that this compound could indirectly influence macrophage polarization by blocking the effects of CXCL11, although the precise outcome (e.g., promoting M2 or inhibiting M1 polarization) would require specific investigation.

Allergic Contact Dermatitis and Psoriasis Research

CXCR3 antagonists, including this compound, are being explored as potential therapeutic agents for inflammatory skin conditions like allergic contact dermatitis (ACD) and psoriasis mdpi.com. These conditions involve the migration of inflammatory cells to affected skin, a process mediated by CXCR3 signaling mdpi.com. Preclinical studies have shown encouraging outcomes for CXCR3 antagonists in this context mdpi.com. Psoriasis is considered a T-cell-mediated disease involving abnormal activation of Th1 and Th17 cells, which produce proinflammatory cytokines mdpi.com. ACD is also linked to T cells, primarily through the production of Th1 or Th17 cytokines, and involves the accumulation of CD8+ and CD4+ T cells in inflamed skin mdpi.complos.org. While the search results indicate that this compound has been evaluated in preclinical studies for these conditions mdpi.com, specific detailed findings on this compound's effects in ACD and psoriasis models, such as data tables on inflammatory markers or cell infiltration, are not extensively provided. One study mentions that this compound reduced arthritis severity in a mouse model of collagen-induced arthritis, which shares some immunological features with psoriasis, by decreasing CD4+IFNγ+ and CXCR3+IFNγ+ cells imrpress.com.

Research in Cancer Models

Glioblastoma Multiforme (GBM) Progression Research

Glioblastoma multiforme (GBM) is an aggressive primary brain tumor with poor prognosis nih.govnih.gov. Research has investigated the role of CXCR3 in GBM progression, suggesting it as a potential therapeutic target nih.govnih.gov. Studies using the GL261 murine model of malignant glioma have examined the effects of CXCR3 antagonism with this compound nih.govnih.gov.

Direct Anti-Glioma Effects

This compound has been shown to exert an antitumor progression effect in glioma models nih.gov. This effect appears not to be dependent on host expression of CXCR3, supporting a role for the receptor directly on glioma cells nih.gov. Studies have confirmed the expression of CXCR3 on murine GL261 cells and several grade IV human glioma cell lines, including A172, T98G, U87, U118, and U138 nih.govnih.govsemanticscholar.org. When cultured as gliomaspheres, these cell lines showed increased CXCR3 expression nih.govnih.gov.

Influence on Glioma Cell Growth

Functional characterization of tumor-expressed CXCR3 revealed its role in promoting glioma proliferation nih.gov. CXCL9 or CXCL10, ligands for CXCR3, induced in vitro glioma cell growth in GL261 and U87 gliomaspheres and inhibited cell loss in U138 gliomaspheres nih.govnih.gov. This effect was antagonized by this compound nih.govnih.gov.

In vivo studies using glioma-bearing mice demonstrated that this compound suppressed tumor growth and prolonged median survival times in both wild-type and CXCR3-deficient mice nih.govsemanticscholar.orgresearchgate.net.

| Mouse Model | Treatment | Median Survival Time (Days) | p-value |

| WT Glioma-bearing | Vehicle | 20 | 0.0212 |

| WT Glioma-bearing | This compound | 24 | |

| CXCR3-deficient Glioma-bearing | Vehicle | 17 | 0.0028 |

| CXCR3-deficient Glioma-bearing | This compound | 23 |

This compound treatment did not significantly impact the infiltration of lymphocytes and microglia into the tumor in these models nih.govnih.govsemanticscholar.orgmdpi.com. This suggests that the observed anti-tumor effect is likely due to a direct effect on the glioma cells themselves rather than solely through modulating immune cell infiltration nih.govsemanticscholar.org.

CXCR3 Isoform Expression in Glioma Cell Lines and Gliomaspheres

Research into malignant glioma, the most common primary brain tumor in adults, has identified CXCR3 as a potential therapeutic target. researchgate.netnih.govnih.gov Studies using the GL261 murine model of malignant glioma have shown that intracranial GL261 tumors express CXCL9 and CXCL10 in vivo. researchgate.netnih.govnih.gov

Investigations into CXCR3 expression in glioma cell lines have revealed its presence in a small percentage of GL261 cells, similar to that observed in several grade IV human glioma cell lines, including A172, T98G, U87, U118, and U138. researchgate.netnih.gov When these human and murine glioma cell lines were cultured as gliomaspheres (GS), an increase in CXCR3 expression was observed. researchgate.netnih.gov Furthermore, CXCR3 expression was also detected in gliomaspheres derived from primary human glioblastoma multiforme (GBM). researchgate.netnih.gov

Regarding CXCR3 isoforms, CXCR3 isoform A was found to be expressed by all tested human and murine glioma cell lines when cultured as gliomaspheres. researchgate.netnih.gov CXCR3-B, another isoform, was specifically detected in T98G-, U118-, and U138-GS cells. researchgate.netnih.gov

Functional studies have indicated that CXCL9 or CXCL10 can induce in vitro glioma cell growth in GL261- and U87-GS cells and inhibit cell loss in U138-GS cells. researchgate.netnih.gov This effect was shown to be antagonized by this compound, suggesting a direct anti-glioma effect of CXCR3 antagonism. researchgate.netnih.gov Pharmacological antagonism of CXCR3 with this compound prolonged median survival times in both tumor-bearing wild-type and CXCR3-deficient mice in the GL261 glioma model, indicating an effect independent of host CXCR3 expression. researchgate.netnih.govresearchgate.net

Research in Infectious Disease Models

This compound has been investigated for its potential role in modulating immune responses in the context of infectious diseases, primarily through its action on CXCR3. nih.govfrontiersin.orgnih.gov

Inhibition of Macrophage Chemotaxis in Bacterial Infections

The CXCR3-CXCL11 signaling axis plays a role in the recruitment of leukocytes, including macrophages, to sites of infection. nih.govfrontiersin.orgnih.gov Research using a zebrafish embryo model of mycobacterial infection (Mycobacterium marinum) has explored the function of the CXCR3-CXCL11 axis in macrophage recruitment. nih.govfrontiersin.orgnih.govbiorxiv.org

In this model, disruption of the zebrafish ortholog of CXCR3 (cxcr3.2) attenuated macrophage chemotaxis to bacterial infections. nih.govnih.gov This attenuation of macrophage recruitment could be mimicked by treatment with this compound, which is described as a high-affinity antagonist of CXCR3. nih.govnih.gov Treatment with this compound reduced macrophage chemotaxis to infection in wild-type zebrafish embryos to levels similar to those observed in vehicle-treated cxcr3.2 mutant embryos. nih.gov No significant additive effect was observed with combined cxcr3.2 mutation and this compound treatment. nih.gov

These findings suggest that this compound can interfere with CXCR3-mediated macrophage migration during bacterial infection in this model. nih.govnih.gov

Pancreatic Islet Cell Apoptosis Research in Diabetes Contexts

The role of CXCL10 and its receptor, CXCR3, in the pathogenesis of type 1 diabetes mellitus (T1DM) has been a subject of research, particularly concerning their correlation with disease incidence and their potential involvement in pancreatic islet cell apoptosis. nih.govnih.gov

A study utilizing a T1DM rat model induced by streptozotocin (B1681764) (STZ) investigated the effect of this compound, a CXCR3 antagonist, on islet cell apoptosis. nih.govnih.gov The study reported that this compound treatment led to a dose-dependent decrease in the percentage of apoptotic cells in islet tissues. nih.gov

Data from this study showed that in the T1DM rat model, this compound treatment significantly lowered the mRNA and protein levels of both CXCL10 and CXCR3 in pancreatic tissues compared to the model group. nih.govnih.gov This reduction in CXCL10 and CXCR3 expression was associated with a significant decrease in apoptotic cell ratios. nih.govnih.gov

The findings suggest that this compound can inhibit the apoptosis of pancreatic islet cells in T1DM rats, potentially by suppressing the expression of CXCL10 and CXCR3 and subsequently blocking their specific binding and downstream pathways that may lead to cell apoptosis. nih.govnih.gov

The following table summarizes the observed effects of this compound on pancreatic islet cell apoptosis in a T1DM rat model based on the provided data:

| Treatment Group | Apoptotic Cell Percentage in Islet Tissues |

| Control | ~14.15% |

| Low-dosage this compound | ~10.35% |

| Moderate-dosage this compound | ~9.65% |

| High-dosage this compound | ~6.45% |

Note: Data extracted from search result nih.gov. The control group likely refers to the untreated T1DM model group based on the context provided in the source.

While these results indicate a protective effect of this compound on islet cells in this specific model, the inherent complexity of diabetes pathogenesis necessitates further research to fully elucidate the precise biological functions of this compound in this context. nih.gov

Molecular and Cellular Mechanisms Elucidated by Nbi 74330 Studies

Detailed Signaling Pathway Investigations

Studies utilizing NBI-74330 have provided significant insights into the initial steps of CXCR3 signal transduction, the receptor's influence on cellular biophysical properties, and its connection to downstream signaling cascades.

CXCR3 primarily signals through the Gα(i) class of heterotrimeric G-proteins. This compound has been shown to be a potent inhibitor of this initial step in the signaling cascade. In membranes from H9 cells, which endogenously express CXCR3, this compound dose-dependently inhibits the binding of [³⁵S]GTPγS induced by the ligand CXCL11, with a half-maximal inhibitory concentration (IC₅₀) of 5.5 nM. The binding of [³⁵S]GTPγS is a direct measure of G-protein activation, confirming that this compound effectively uncouples the receptor from its associated Gα(i) protein.

Further evidence of its mechanism comes from calcium mobilization assays. Ligand binding to CXCR3 typically leads to a Gα(i)-mediated release of intracellular calcium stores. This compound effectively inhibits calcium mobilization in response to both CXCL11 and CXCL10, with an IC₅₀ value of 7 nM for both ligands. This demonstrates its ability to block the functional consequences of Gα(i) protein activation. These findings underscore the role of this compound as a direct antagonist of the CXCR3-Gα(i) protein signaling axis.

| Assay Type | Ligand | Cell Type | IC₅₀ Value |

| [³⁵S]GTPγS Binding | CXCL11 | H9 cell membranes | 5.5 nM |

| Calcium Mobilization | CXCL11 | RBL cells | 7 nM |

| Calcium Mobilization | CXCL10 | RBL cells | 7 nM |

This table summarizes the inhibitory concentrations (IC₅₀) of this compound on key Gα(i)-mediated signaling events.

Label-free cellular impedance assays are used to measure integrated cellular responses to receptor stimulation in real-time. This compound has been a critical tool in these studies to isolate receptor-specific events. Research has shown that CXCR3-mediated changes in cellular impedance correlate with G-protein signaling. By using this compound, researchers can distinguish between CXCR3-specific impedance responses and any CXCR3-independent, off-target effects of ligands. The application of this selective antagonist, alongside the Gα(i) inhibitor pertussis toxin, allows for the deconvolution of the impedance signal, confirming that the primary response is indeed mediated through CXCR3 and its coupling to Gα(i) proteins.

The activation of Gα(i)-coupled receptors like CXCR3 typically initiates downstream signaling cascades that can include the phosphorylation of kinases such as ERK and Akt, which play roles in cell survival and proliferation. While the activation of CXCR3 by its ligands has been shown to stimulate the ERK1/2 pathway, specific studies detailing the direct impact of this compound on the phosphorylation status of ERK (pERK), Akt (pAKT), or the NF-κB subunit p65 are not extensively detailed in available research. General principles of CXCR3 antagonism suggest that by blocking the initial G-protein activation, this compound would consequently inhibit these downstream pathways. However, direct experimental evidence demonstrating this specific effect of this compound is required for confirmation.

Cellular Migration and Chemotaxis Research

A primary function of the CXCR3 signaling axis is to direct the migration of immune cells. This compound has proven to be a powerful tool for investigating and inhibiting this process.

This compound effectively blocks the directed migration, or chemotaxis, of cells toward a gradient of CXCR3 ligands. In human T cells, this compound inhibits CXCL11-induced chemotaxis with an IC₅₀ of 3.9 nM. This potent inhibition demonstrates its efficacy in disrupting a key physiological function of CXCR3. Importantly, the antagonist shows high selectivity, as it has no significant effect on chemotaxis induced by receptors such as CXCR4 or CCR7. This specificity ensures that its effects can be confidently attributed to the blockade of the CXCR3 pathway.

The inhibitory effects of this compound on chemotaxis observed in vitro translate to significant impacts on immune cell recruitment in vivo. In a murine model of thioglycolate-induced peritonitis, treatment with this compound resulted in a significant 56% reduction in total leukocyte recruitment to the peritoneal cavity. Further analysis revealed that this reduction was primarily due to the decreased migration of CD4⁺ T cells and macrophages. In a separate model of mycobacterial infection, the pharmacological blockade of CXCR3 with this compound attenuated macrophage recruitment to the site of infection. These findings confirm the critical role of CXCR3 in guiding lymphocytes and macrophages to sites of inflammation and infection and establish this compound as a compound capable of modulating these crucial immune responses.

| In Vivo Model | Cell Types Affected | Outcome | Percent Reduction |

| Thioglycolate-Induced Peritonitis | CD4⁺ T cells, Macrophages | Reduced recruitment to peritoneum | 56% |

| Mycobacterial Infection | Macrophages | Attenuated recruitment to infection site | Not Quantified |

This table outlines the demonstrated effects of this compound on the in vivo recruitment of key immune cell populations.

Table of Mentioned Compounds

Receptor Dynamics and Internalization Studies

This compound has been utilized as a chemical probe to investigate the complex dynamics of CXCR3, including its response to ligand binding and its interactions with other cell surface receptors.

The binding of chemokine ligands—such as CXCL9, CXCL10, and CXCL11—to CXCR3 triggers the receptor's internalization from the cell surface, a key step in signal transduction and cellular response. ahajournals.orgnih.gov Studies have demonstrated that this compound effectively blocks this process. In experiments using activated murine DO11.10 T-cells, which express CXCR3, this compound was shown to inhibit the receptor internalization induced by all three of its primary ligands. nih.govresearchgate.net

The antagonism of CXCL11-induced CXCR3 internalization by this compound has been characterized in detail. Using flow cytometry to measure surface CXCR3 expression, researchers observed a concentration-dependent inhibition of internalization by this compound. nih.gov These studies provide clear evidence of this compound's ability to interfere with the initial steps of CXCR3 activation and signaling by preventing the ligand-induced removal of the receptor from the cell membrane. nih.govresearchgate.net

| Mechanism | Effect of this compound | Ligands | Cell Model | Assay |

|---|---|---|---|---|

| CXCR3 Internalization | Blockade/Inhibition | CXCL9, CXCL10, CXCL11 | Murine DO11.10 T-cells | Flow Cytometry |

Chemokine receptors, like other G protein-coupled receptors (GPCRs), can form dimers or higher-order oligomers, both with themselves (homodimers) and with other receptors (heterodimers). embopress.orgmdpi.com This heterodimerization can alter ligand binding, signaling, and trafficking, adding a layer of complexity to the chemokine system. embopress.org For instance, heterodimerization between CCR2 and CCR5 has been shown to have functional consequences, leading to enhanced signaling in response to their respective ligands. embopress.org Similarly, evidence suggests that CXCR3 can form heterodimers with CXCR4, resulting in negative binding cooperativity where the binding of a ligand to one receptor inhibits ligand binding to the other. nih.govresearchgate.net

While the potential for heterodimerization between CXCR3 and C-C chemokine receptor 5 (CCR5) is of interest due to their frequent co-expression on T-cells, direct studies investigating the effect of this compound on CXCR3-CCR5 heterodimers are not extensively documented in the available scientific literature. The principle of allosteric modulation by small molecule antagonists within receptor dimers is established; for example, 'selective' antagonists for one receptor have been shown to inhibit the function of its partner receptor in CCR2-CCR5-CXCR4 heteromers. nih.gov This suggests that a CXCR3 antagonist like this compound could potentially influence the conformation and function of a CXCR3-CCR5 heterodimer. However, without direct experimental evidence, the specific impact of this compound on this particular receptor pair remains a subject for future investigation.

Transcriptional and Translational Regulation

Beyond its direct effects on receptor trafficking, this compound influences downstream signaling pathways that regulate the expression of various genes involved in inflammation.

Studies in preclinical models have shown that blockade of CXCR3 with this compound can lead to the downregulation of several pro-inflammatory chemokines. In a rat model of neuropathic pain, administration of this compound significantly reduced the spinal expression of CXCL4, CXCL9, and CXCL10. In the same context, this compound was also found to reduce the mRNA levels of CCL3 and CCL6. This suggests that CXCR3 signaling contributes to a positive feedback loop that amplifies the inflammatory response by inducing the expression of its own ligands and other chemokines, a process that is interrupted by this compound.

| Chemokine | Effect of this compound | Experimental Context |

|---|---|---|

| CXCL4 (Platelet Factor 4) | Downregulation | Neuropathic Pain Model (Spinal Cord) |

| CXCL9 (Monokine induced by gamma interferon) | Downregulation | Neuropathic Pain Model (Spinal Cord) |

| CXCL10 (Interferon gamma-induced protein 10) | Downregulation | Neuropathic Pain Model (Spinal Cord) |

| CCL3 (Macrophage Inflammatory Protein-1 alpha) | Downregulation | Neuropathic Pain Model (Spinal Cord) |

| CCL6 (C-C motif chemokine 6) | Downregulation | Neuropathic Pain Model (Spinal Cord) |

While the CXCR3 pathway is intricately linked with inflammatory processes that involve a host of cytokines, specific studies detailing the direct effect of this compound on the expression or secretion of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), or interleukin-18 (IL-18) are not prominent in the reviewed literature. Although this compound has been shown to mitigate inflammation in various models, such as collagen-induced arthritis, the specific modulation of IL-1β, IL-6, and IL-18 levels by this compound requires further dedicated investigation. nih.gov

In contrast to its effects on pro-inflammatory mediators, this compound has been shown to promote an anti-inflammatory and regulatory environment in certain pathological conditions. In a mouse model of atherosclerosis, treatment with this compound led to a significant increase in the expression of Transforming Growth Factor-beta (TGF-β) within atherosclerotic plaques. ahajournals.orgahajournals.orgnih.gov This was accompanied by an increase in markers for regulatory T cells (Tregs), such as Foxp3 and CTLA-4. ahajournals.org Tregs are a key source of the anti-inflammatory cytokines Interleukin-10 (IL-10) and TGF-β. ahajournals.orgahajournals.org

Furthermore, research in neuropathic pain models has indicated that CXCR3 antagonism can influence the spinal mRNA levels of Interleukin-1 receptor antagonist (IL-1RA) and IL-10. This evidence suggests that by blocking pro-inflammatory CXCR3 signaling, this compound may help to shift the local cytokine balance towards a more regulatory and less inflammatory state.

| Factor | Effect of this compound | Experimental Context |

|---|---|---|

| TGF-β (Transforming Growth Factor-beta) | Increased Expression | Atherosclerosis Model (Plaque) |

| IL-10 (Interleukin-10) | Upregulation (Inferred from increased Treg markers) | Atherosclerosis Model |

| IL-1RA (Interleukin-1 Receptor Antagonist) | Increased mRNA levels | Neuropathic Pain Model (Spinal Cord) |

Methodological Approaches in Nbi 74330 Research

In Vitro Experimental Systems

In vitro studies are fundamental to understanding the cellular and molecular mechanisms by which NBI-74330 exerts its effects. These studies often employ cell lines, including those transfected to express specific receptors and those endogenously expressing CXCR3, as well as primary cells.

Cell-Based Assays

Cell-based assays are widely used to evaluate the functional activity of this compound, including its ability to bind to CXCR3, inhibit signaling cascades, and block cellular processes like migration.

Radioligand binding assays are employed to determine the binding affinity and potency of this compound for the CXCR3 receptor. These assays typically involve incubating cell membranes or whole cells expressing CXCR3 with a radiolabeled CXCR3 ligand, such as [¹²⁵I]CXCL10 or [¹²⁵I]CXCL11, in the presence or absence of varying concentrations of this compound. The amount of bound radioligand is then measured to determine the inhibition constant (Kᵢ) of this compound.

Studies have shown that this compound potently inhibits the specific binding of [¹²⁵I]CXCL11 to membranes prepared from transfected CHO cells expressing CXCR3 (CXCR3-CHO), with a reported Kᵢ value of 3.6 nM. medchemexpress.comarctomsci.comcaymanchem.comresearchgate.net It also exhibits potent inhibition of [¹²⁵I]CXCL10 and [¹²⁵I]CXCL11 specific binding with Kᵢ values of 1.5 nM and 3.2 nM, respectively. medchemexpress.comarctomsci.com this compound has been shown to be significantly more potent than other CXCR3 ligands like CXCL9 and CXCL10 in inhibiting [¹²⁵I]CXCL11 binding. medchemexpress.comarctomsci.com

Radioligand binding assays have also been used to investigate the binding mode of this compound. Studies using a radiolabeled analog of this compound, RAMX3, suggest that this compound predominantly binds to transmembrane segment 1 (TMS1) of CXCR3. researchgate.net

Here is a summary of binding data from radioligand binding assays:

| Ligand | Cell Type/Preparation | Assay Type | Reported Value | Reference |

| [¹²⁵I]CXCL11 | CXCR3-CHO Membranes | Kᵢ (Inhibition) | 3.6 nM | medchemexpress.comarctomsci.comcaymanchem.comresearchgate.net |

| [¹²⁵I]CXCL10 | CXCR3-CHO Membranes | Kᵢ (Inhibition) | 1.5 nM | medchemexpress.comarctomsci.com |

| [¹²⁵I]CXCL11 | CXCR3-CHO Membranes | Kᵢ (Inhibition) | 3.2 nM | medchemexpress.comarctomsci.com |

| [¹²⁵I]CXCL10 | CXCR3 (RBL cells) | pKᵢ (Inhibition) | 8.13 | rndsystems.comtocris.combio-techne.com |

Calcium mobilization assays are functional assays that measure the ability of this compound to inhibit the increase in intracellular calcium levels triggered by CXCR3 agonist binding. Upon activation by its ligands (such as CXCL10 and CXCL11), CXCR3 signals through G proteins, leading to the activation of phospholipase C and the subsequent release of calcium from intracellular stores. These assays typically use cells loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity changes upon calcium release, which can be measured using a fluorescent imaging plate reader (FLIPR). researchgate.net

This compound has been shown to inhibit calcium mobilization induced by CXCL11 and CXCL10 in cells expressing human CXCR3, such as RBL cells and transfected CHO cells. medchemexpress.comarctomsci.comcaymanchem.comrndsystems.comtocris.combio-techne.combioscience.co.uk The reported IC₅₀ value for this compound in inhibiting calcium mobilization in response to both CXCL11 and CXCL10 (used at their EC₈₀ concentrations) is 7 nM. medchemexpress.comarctomsci.com These findings indicate that this compound effectively blocks CXCR3-mediated calcium signaling. medchemexpress.comarctomsci.com

Data from calcium mobilization assays:

| Agonist | Cell Type | IC₅₀ (Inhibition) | Agonist Concentration | Reference |

| CXCL11 | RBL cells (CXCR3) | 7 nM | EC₈₀ (1 nM) | medchemexpress.comarctomsci.comcaymanchem.com |

| CXCL10 | RBL cells (CXCR3) | 7 nM | EC₈₀ (30 nM) | medchemexpress.comarctomsci.comcaymanchem.com |

| CXCL11 | CXCR3-expressing cells | Below 10 nM | Not specified | ahajournals.orgahajournals.org |

| CXCL10 | CXCR3-expressing cells | Below 10 nM | Not specified | ahajournals.orgahajournals.org |

This compound has been shown to inhibit CXCL11-induced chemotaxis in H9 cells with an IC₅₀ of 3.9 nM. medchemexpress.comarctomsci.comresearchgate.net A similar potency (IC₅₀ of 6.6 nM) was observed for the inhibition of CXCL11-induced chemotaxis in PHA/IL-2 differentiated T cells. caymanchem.comresearchgate.net this compound also produced complete antagonism of chemotaxis induced by CXCL11 and another CXCR3 agonist, VUF10661, in L1.2 cells expressing human CXCR3. nih.gov Importantly, this compound exhibits no significant effect on chemotaxis induced by ligands for other chemokine receptors like CXCR4 or CCR7, demonstrating its selectivity for CXCR3-mediated migration. rndsystems.comtocris.combio-techne.comresearchgate.net

Chemotaxis inhibition data for this compound:

| Agonist | Cell Type | IC₅₀ (Inhibition) | Reference |

| CXCL11 | H9 T lymphoma cells | 3.9 nM | medchemexpress.comarctomsci.comresearchgate.net |

| CXCL11 | PHA/IL-2 differentiated T cells | 6.6 nM | caymanchem.comresearchgate.net |

| CXCL11 | Activated T cells | Inhibited | pnas.org |

| CXCL11 | CD3/CD28 activated T cells | 17.8 nM | sartorius.com |

| CXCL11 | L1.2 cells (human CXCR3) | Complete antagonism | nih.gov |

| VUF10661 | L1.2 cells (human CXCR3) | Complete antagonism | nih.gov |

| SDF-1α | CD3/CD28 activated T cells | Weak inhibition | sartorius.com |

| (CXCR4 ligand) | |||

| CCL19 | H9 cells (CCR7 ligand) | No significant effect | researchgate.net |

GTPγS binding assays are used to measure the activation of G proteins downstream of receptor activation. For CXCR3, agonist binding leads to the exchange of GDP for GTP on the α subunit of the coupled G protein (primarily Gi). This can be measured by using a non-hydrolyzable analog of GTP, [³⁵S]GTPγS. The binding of [³⁵S]GTPγS to cell membranes expressing CXCR3 is indicative of receptor-mediated G protein activation.

This compound has been shown to dose-dependently inhibit CXCL11-induced [³⁵S]GTPγS binding in membranes of cells endogenously expressing CXCR3, such as H9 cells, with an IC₅₀ value of 5.5 nM. medchemexpress.comarctomsci.com It also abolished agonist-induced [³⁵S]GTPγS binding by both CXCL11 and VUF10661 in membranes prepared from HEK293 cells stably expressing human CXCR3, confirming that the agonist-induced signals are mediated through CXCR3 and are inhibited by this compound. nih.govcore.ac.uk The inhibition profile of this compound in [³⁵S]GTPγS binding assays is consistent with that of a non-competitive insurmountable antagonist. researchgate.net

Data from GTPγS binding assays:

| Agonist | Cell Type/Preparation | IC₅₀ (Inhibition) | Reference |

| CXCL11 | H9 cell membranes (CXCR3) | 5.5 nM | medchemexpress.comarctomsci.com |

| CXCL11 | HEK293 cell membranes (CXCR3) | Abolished by 1 µM | nih.govcore.ac.uk |

| VUF10661 | HEK293 cell membranes (CXCR3) | Abolished by 1 µM | nih.govcore.ac.uk |

Receptor internalization assays measure the process by which receptors are moved from the cell surface into the cytoplasm, often as a mechanism of desensitization or regulation. For CXCR3, agonist binding can induce receptor internalization. This compound, as an antagonist, can be evaluated for its ability to block or modulate this process. These assays often utilize flow cytometry to detect changes in the level of CXCR3 expression on the cell surface. nih.gov

A murine agonist-induced CXCR3 receptor internalization assay using activated murine DO11.10 cells has been developed and utilized in this compound research. nih.gov This assay demonstrated that surface CXCR3 expression was specifically decreased in response to CXCL9, CXCL10, and CXCL11. nih.gov this compound was shown to block CXCR3 internalization in murine DO11.10 cells stimulated with CXCR3 ligands. researchgate.netresearchgate.net Measurement of CXCR3 internalization has also been used for pharmacokinetic/pharmacodynamic analyses of this compound. nih.gov Cell-based assays utilizing β-arrestin recruitment and subsequent internalization have also been employed to study CXCR3 function and the effect of antagonists like this compound. eurofinsdiscovery.com

Advanced Cellular Analysis Techniques

Advanced cellular analysis techniques have been employed to gain deeper insights into the cellular effects of this compound.

Label-free impedance measurements are a technique used to monitor cellular responses in real-time. While the search results mention label-free impedance responses in the context of CXCR3 agonists correlating with Gi-protein pathway activation, a direct application of this specific technique to study this compound's effects is noted in the literature. nih.govresearchgate.net One publication references "Label-free impedance responses of endogenous and synthetic chemokine receptor CXCR3 agonists correlate with G i-protein pathway activation," citing a study that includes this compound. nih.govresearchgate.net This suggests that label-free impedance measurements have been used to assess how this compound, as a CXCR3 antagonist, influences the impedance changes associated with receptor activation and downstream signaling.

Flow cytometry is a powerful tool for analyzing cell populations and intracellular signaling. In research involving this compound, flow cytometry has been utilized for cell phenotyping and assessing signaling events. For instance, in studies examining leukocyte migration during thioglycollate-induced peritonitis in mice, flow cytometry was used to phenotype the isolated peritoneal cells and quantify the reduction in specific cell populations, such as CD4+ T cells and macrophages, following this compound treatment. ahajournals.org Flow cytometric analysis has also been employed to characterize the cell composition of lymph nodes draining from the aortic arch in murine atherosclerosis models treated with this compound, showing changes in regulatory and activated T cell populations. ahajournals.org Furthermore, flow cytometry has been used to determine cell-surface chemokine receptor expression on T cells, demonstrating changes in CXCR3 expression upon activation and the potential for this compound to influence migration towards chemokines like CXCL11. nih.gov The technique has also been applied to assess microglial and astroglial cell activation in neuropathic pain models treated with this compound. medchemexpress.com

In Vivo Model Systems

In vivo models are crucial for evaluating the effects of this compound in a complex biological environment and its potential in disease contexts.

Murine Models of Atherosclerosis (e.g., LDL Receptor-Deficient Mice)

Murine models, particularly LDL receptor-deficient (LDLr-/-) mice, have been extensively used to study the impact of this compound on atherosclerosis. Atherosclerosis is characterized by inflammation and the migration of leukocytes into the vessel wall, processes in which CXCR3 and its ligands are implicated. ahajournals.orgnih.govuniversiteitleiden.nl Studies in diet-induced atherosclerosis models using LDLr-/- mice have shown that treatment with this compound significantly attenuates atherosclerotic lesion formation in both the aortic valve leaflet area and the entire aorta. ahajournals.orgahajournals.orgnih.govuniversiteitleiden.nlahajournals.org

Research findings indicate that this compound treatment led to a significant decrease in atherosclerotic lesion size. For example, one study reported a 53% reduction in lesion formation in this compound treated mice compared to control-treated mice. ahajournals.org The observed reduction in lesion size was more pronounced in the aorta compared to the aortic valve leaflet area. ahajournals.org

Furthermore, studies in these murine models have investigated the effects of this compound on leukocyte migration and the inflammatory response. This compound treatment resulted in a significant reduction in the migration of CD4+ T cells and macrophages to inflammatory sites, such as the peritoneal cavity in a peritonitis model. ahajournals.orgnih.govuniversiteitleiden.nlahajournals.org This reduction in cell migration was shown to be CXCR3-dependent. ahajournals.orgnih.govahajournals.org Analysis of lymph nodes draining from the aortic arch in this compound treated mice revealed that they were significantly smaller and showed a beneficial modulation of the inflammatory response, including an enrichment in regulatory T cells and fewer activated T cells. ahajournals.orgahajournals.orgnih.gov Markers for regulatory T cells within the atherosclerotic lesions were also enhanced after this compound treatment. nih.gov

| Treatment Group | Reduction in Total Aortic Lesion Area (%) | Reduction in Aortic Valve Lesion Area (%) |

| This compound | Significant Reduction | Significant Reduction |

| Control | - | - |

Note: This table represents the qualitative findings of significant reduction ahajournals.orgahajournals.orgnih.govuniversiteitleiden.nlahajournals.org. Specific percentage reductions can vary between studies and are detailed in the text where available ahajournals.org.

| Cell Type | Reduction in Peritoneal Migration with this compound Treatment (%) |

| Total Leukocytes | 56% ahajournals.orgahajournals.org |

| CD4+ T cells | Significant Reduction ahajournals.orgnih.govahajournals.org |

| Macrophages | Significant Reduction ahajournals.orgnih.govahajournals.org |

Rodent Models of Neuropathic Pain (e.g., Chronic Constriction Injury)

Rodent models, particularly those involving chronic constriction injury (CCI) of the sciatic nerve, have been instrumental in evaluating the effects of this compound on neuropathic pain. Studies have utilized both rats and mice subjected to CCI to induce mechanical and thermal hypersensitivity, key indicators of neuropathic pain nih.govresearchgate.netmdpi.com.

Researchers have administered this compound intrathecally (into the spinal fluid) to assess its direct impact on spinal cord and dorsal root ganglia (DRG), regions critical for pain processing nih.govmdpi.com. Behavioral tests, such as the von Frey and cold plate tests, are employed to measure changes in mechanical and thermal sensitivity following this compound administration researchgate.net.

Detailed research findings from these models indicate that intrathecal administration of this compound attenuates mechanical and thermal hypersensitivity in CCI rats nih.govmdpi.com. One study noted that while both CXCR2 and CXCR3 antagonists showed analgesic activity towards thermal hypersensitivity, this compound was more effective at reducing mechanical hypersensitivity after repeated administration nih.gov. Repeated intrathecal administration of this compound also decreased mRNA and/or protein levels of pronociceptive interleukins (IL-1β, IL-6, IL-18) in the spinal cord and DRG nih.govmdpi.com. Furthermore, this compound influenced the spinal mRNA levels of antinociceptive factors (IL-1RA, IL-10) nih.gov. In a mouse CCI model, this compound administration diminished spinal IBA1 and downregulated CXCL4, CXCL9, and CXCL10. It also increased spinal GFAP, correlating with the upregulation of CXCR3 and CXCL11 researchgate.net.

Mouse Models of Inflammatory Arthritis (e.g., Collagen-Induced Arthritis)

The collagen-induced arthritis (CIA) model in DBA/1J mice is a widely used method to study inflammatory arthritis, mimicking features of human rheumatoid arthritis nih.govnih.gov. This model involves inducing arthritis through immunization with type II collagen nih.govnih.gov.

In studies using the CIA model, this compound has been administered to evaluate its effects on joint inflammation. Assessments typically include evaluating arthritic scores and conducting histopathological examinations of joint tissues nih.gov.

Research findings demonstrate that this compound treatment mitigates joint inflammation in the CIA model in DBA/1J mice nih.govlarvol.comresearchgate.net. Compared to vehicle-treated mice, this compound-treated CIA mice showed significantly decreased severity of arthritic scores and reduced histological severity of inflammation nih.gov.

Murine Glioblastoma Models

Murine models of malignant glioma, such as the GL261 model, have been utilized to investigate the role of CXCR3 and the effects of its antagonist, this compound, in glioma progression researchgate.netnih.govnih.gov. These studies often involve implanting GL261 glioma cells intracranially into mice researchgate.netnih.gov.

Methodological approaches in these models include assessing tumor growth and evaluating animal survival rates researchgate.netnih.gov. Researchers also examine the expression of CXCR3 and its ligands within the tumors and analyze the infiltration of immune cells researchgate.netnih.gov.

Studies using the GL261 murine model have shown that pharmacological antagonism of CXCR3 with this compound prolonged the median survival times of glioma-bearing mice compared to vehicle-treated groups researchgate.netnih.govnih.gov. This effect was observed in both wild-type and CXCR3-deficient mice, suggesting a direct anti-glioma effect independent of host CXCR3 expression researchgate.netnih.govsemanticscholar.org. This compound treatment did not significantly impact the infiltration of lymphocytes and microglia in the tumors researchgate.netnih.gov.

Humanized Mouse Models of Inflammation

Humanized mouse models are employed to study human-specific immune responses in vivo. In the context of inflammation research involving this compound, these models can be used to assess the migration of human immune cells.

One study utilized a humanized mouse model with air pouches injected with synovial fluid from rheumatoid arthritis patients to evaluate human T-cell migration nih.gov. While the primary focus of this study was another compound, it included this compound as a reference CXCR3 antagonist.

In this humanized mouse model of arthritic inflammation, administration of this compound did not inhibit human cell recruitment to air pouches filled with CCL5 or synovial fluid from rheumatoid arthritis patients nih.gov.

Zebrafish and Other Non-Mammalian Models for Chemokine Function

Zebrafish embryos have emerged as a valuable non-mammalian model for studying chemokine function and immune cell migration due to their optical accessibility and conserved immune system components nih.govmdpi.com.

In research involving this compound, the zebrafish model has been used to explore the function of the CXCR3-CXCL11 axis in macrophage recruitment nih.gov. Methodologies include observing macrophage chemotaxis to bacterial infections in live embryos and assessing the impact of this compound treatment nih.gov. Another non-mammalian model, the grouper, has been used to study the role of CXCR3.2 in macrophage polarization using this compound as an antagonist tandfonline.com.

Studies in zebrafish demonstrated that treatment with this compound attenuated macrophage chemotaxis to infection, mimicking the effect of a mutation in the zebrafish CXCR3 ortholog (cxcr3.2) nih.gov. In the grouper model, this compound was used to investigate the role of CXCR3.2 in macrophage polarization following viral infection, assessing mRNA levels of inflammatory markers like IL-1β and TNFα tandfonline.com.

Biochemical and Molecular Biological Techniques

A range of biochemical and molecular biological techniques are routinely applied in this compound research to understand its mechanism of action and its impact on cellular processes.

Gene Expression Analysis (RT-qPCR)

Quantitative real-time polymerase chain reaction (RT-qPCR) is a fundamental technique used to measure gene expression levels nih.gov. In this compound research, RT-qPCR is employed to assess changes in the mRNA levels of various genes, particularly those related to chemokines, chemokine receptors, and inflammatory mediators.

This technique involves isolating RNA from target tissues or cells, converting mRNA to cDNA via reverse transcription, and then amplifying specific cDNA sequences using gene-specific primers and fluorescent probes or dyes, allowing for real-time quantification of mRNA levels nih.gov.

RT-qPCR has been widely used in studies involving this compound. In neuropathic pain models, it has been used to measure mRNA levels of pronociceptive interleukins (IL-1β, IL-6, IL-18) and chemokines (CCL2, CCL3, CCL4, CCL6, CCL7, CXCL4, CXCL9) in the spinal cord and DRG nih.govmdpi.com. In inflammatory arthritis models, RT-qPCR has been used to assess mRNA levels of inflammatory cytokines (IFN-γ, TNF-α, IL-17A, IL-22) and transcription factors (T-bet, RORγt, STAT3) in knee tissues nih.gov. RT-qPCR was also used to examine the expression of regulatory T cell-associated genes (Foxp3, CD25, CTLA-4) in atherosclerotic plaques in studies where this compound attenuated plaque formation ahajournals.org. In murine glioma models, RT-qPCR has been used to confirm the expression of CXCL10 in glioma cell lines researchgate.net. In the grouper model, RT-qPCR was used to assess the mRNA levels of IL-1β and TNFα in macrophages treated with this compound tandfonline.com.

Data from RT-qPCR studies highlight the ability of this compound to modulate the expression of genes involved in inflammatory and pain pathways. For example, in the rat CCI model, this compound significantly reduced the increased mRNA levels of CCL3 and CXCL9 in the spinal cord mdpi.com. In the mouse CIA model, this compound downregulated the mRNA levels of IFN-γ, TNF-α, T-bet, RANKL, STAT3, IL-17A, RORγt, and IL-22 in knee tissues nih.gov.

Table: Selected mRNA Expression Changes in Rodent Models Treated with this compound

| Model | Tissue/Cells | Gene Target | Observed Change (vs. Vehicle/Control) | Source |

| Rat Neuropathic Pain (CCI) | Spinal Cord | IL-1β | Decreased mRNA levels | nih.govmdpi.com |

| Rat Neuropathic Pain (CCI) | Spinal Cord | IL-6 | Decreased mRNA levels | nih.govmdpi.com |

| Rat Neuropathic Pain (CCI) | Spinal Cord | IL-18 | Decreased mRNA levels | nih.govmdpi.com |

| Rat Neuropathic Pain (CCI) | DRG | IL-1β | Decreased mRNA levels | nih.gov |

| Rat Neuropathic Pain (CCI) | DRG | IL-6 | Decreased mRNA levels | nih.gov |

| Rat Neuropathic Pain (CCI) | DRG | IL-18 | Decreased mRNA levels | nih.gov |

| Rat Neuropathic Pain (CCI) | Spinal Cord | IL-1RA | Increased mRNA levels | nih.gov |

| Rat Neuropathic Pain (CCI) | Spinal Cord | IL-10 | Increased mRNA levels | nih.gov |

| Rat Neuropathic Pain (CCI) | Spinal Cord | CCL3 | Reduced mRNA levels | mdpi.com |

| Rat Neuropathic Pain (CCI) | Spinal Cord | CXCL9 | Reduced mRNA levels | mdpi.com |

| Mouse Inflammatory Arthritis (CIA) | Knee Tissues | IFN-γ | Downregulated mRNA levels | nih.gov |

| Mouse Inflammatory Arthritis (CIA) | Knee Tissues | TNF-α | Downregulated mRNA levels | nih.gov |

| Mouse Inflammatory Arthritis (CIA) | Knee Tissues | T-bet | Downregulated mRNA levels | nih.gov |

| Mouse Inflammatory Arthritis (CIA) | Knee Tissues | RANKL | Downregulated mRNA levels | nih.gov |

| Mouse Inflammatory Arthritis (CIA) | Knee Tissues | STAT3 | Downregulated mRNA levels | nih.gov |

| Mouse Inflammatory Arthritis (CIA) | Knee Tissues | IL-17A | Downregulated mRNA levels | nih.gov |

| Mouse Inflammatory Arthritis (CIA) | Knee Tissues | RORγt | Downregulated mRNA levels | nih.gov |

| Mouse Inflammatory Arthritis (CIA) | Knee Tissues | IL-22 | Downregulated mRNA levels | nih.gov |

Table: Effect of this compound on Survival in Murine Glioblastoma Model

| Model | Treatment | Median Survival Time (Days) | P-value (vs. Vehicle) | Source |

| Murine Glioblastoma (GL261 in WT mice) | Vehicle | 20 | - | researchgate.net |

| Murine Glioblastoma (GL261 in WT mice) | This compound | 24 | 0.0212 | researchgate.net |

| Murine Glioblastoma (GL261 in CXCR3-/- mice) | Vehicle | Shorter than WT Vehicle | - | researchgate.netnih.gov |

| Murine Glioblastoma (GL261 in CXCR3-/- mice) | This compound | Increased vs. CXCR3-/- Vehicle | 0.0028 | researchgate.net |

Protein Expression and Localization Analysis (Western Blot, Immunohistochemistry)

Western blot and immunohistochemistry are key techniques used to analyze the expression levels and cellular localization of proteins relevant to this compound's mechanism of action, particularly CXCR3 and its associated signaling molecules and ligands.

Western blot analysis is utilized to quantify the total protein levels in cell or tissue lysates. Studies on this compound have employed Western blot to assess the expression of CXCR3 itself, as well as downstream signaling proteins like phosphorylated Akt, Src, KDR, PLCγ1, and ERK1/2, which are involved in chemokine signaling pathways nih.gov. For instance, Western blot analysis has shown that chronic constriction injury (CCI) in rats leads to an upregulation of microglial and astroglial markers, as well as CXCR3 ligands such as CXCL4, CXCL9, and CXCL10, in the spinal cord nih.gov. Treatment with this compound has been shown to significantly diminish microglial activation and downregulate the spinal expression of CXCL4, CXCL9, and CXCL10 in this model nih.gov. In homocysteine-induced endothelial dysfunction, Western blot analysis demonstrated increased expression of adhesion molecules VCAM-1 and ICAM-1, which was rescued by inhibiting CXCR3 with this compound cellmolbiol.org.